Cas no 147821-01-0 (Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid))

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) Chemical and Physical Properties
Names and Identifiers
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- L-Lysinamide,N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]- (9CI)
- Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid)
- Ac-Tyr-Val-Lys-Asp-H (aldehyde)
- N-ACETYL-TYR-VAL-LYS-ASP-AL
- Ac-N-Me-Tyr-Val-Lys-Asp-CHO
- N-acetyl-tyr-val-lys-aspartinal
- Ac-Tyr-Val-Lys-Asp-aldehyde
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- Inchi: InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t18-,20-,21-,23-/m0/s1
- InChI Key: BAGHFYULXWTKCY-ROQCDXFCSA-N
- SMILES: CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C([H])=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Computed Properties
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 39
- Rotatable Bond Count: 21
Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A298940-10mg |
Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) |
147821-01-0 | 10mg |
$ 1315.00 | 2022-06-08 | ||
TRC | A298940-5mg |
Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) |
147821-01-0 | 5mg |
$ 820.00 | 2022-06-08 | ||
TargetMol Chemicals | T72184-100mg |
Ac-Tyr-Val-Lys-Asp-aldehyde |
147821-01-0 | 100mg |
¥ 21500 | 2024-07-19 | ||
TargetMol Chemicals | T72184-25mg |
Ac-Tyr-Val-Lys-Asp-aldehyde |
147821-01-0 | 25mg |
¥ 12800 | 2024-07-19 | ||
TargetMol Chemicals | T72184-50mg |
Ac-Tyr-Val-Lys-Asp-aldehyde |
147821-01-0 | 50mg |
¥ 16800 | 2024-07-19 | ||
TRC | A298940-2.5mg |
Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) |
147821-01-0 | 2.5mg |
$ 420.00 | 2022-06-08 |
Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) Related Literature
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
Additional information on Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid)
Ac-Tyr-Val-Lys-Asp-Aldehyde (Pseudo Acid): A Comprehensive Overview
The compound with CAS No. 147821-01-0, known as Ac-Tyr-Val-Lys-Asp-Aldehyde (Pseudo Acid), is a peptide derivative that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a tetrapeptide consisting of four amino acids: tyrosine (Tyr), valine (Val), lysine (Lys), and aspartic acid (Asp), with an acetyl group attached to the tyrosine residue and an aldehyde group at the terminus. The pseudo acid designation refers to its acidic properties under specific conditions, making it a versatile molecule for various applications.
Recent studies have highlighted the potential of Ac-Tyr-Val-Lys-Asp-Aldehyde in drug delivery systems. Researchers have explored its ability to act as a targeting ligand for specific receptors, which could enhance the efficacy of therapeutic agents. For instance, the tyrosine residue in the molecule has been shown to interact with certain cell surface proteins, potentially facilitating selective uptake by target cells. This property makes it a promising candidate for developing targeted therapies in oncology and infectious diseases.
In addition to its therapeutic applications, Ac-Tyr-Val-Lys-Asp-Aldehyde has been investigated for its role in peptide-based vaccines. The aldehyde group at the terminus allows for easy conjugation with immunogenic carriers, enhancing the immune response. Recent findings suggest that this compound could serve as a scaffold for multivalent vaccines, capable of inducing robust and specific immune responses against pathogens such as viruses and bacteria.
The synthesis of Ac-Tyr-Val-Lys-Asp-Aldehyde involves a multi-step process that includes peptide bond formation, acetylation, and aldehyde modification. Advanced techniques such as solid-phase synthesis and liquid chromatography have been employed to ensure high purity and structural integrity. These methods have also enabled researchers to modify the molecule further, exploring derivatives with enhanced stability and bioavailability.
From an analytical perspective, Ac-Tyr-Val-Lys-Asp-Aldehyde has been characterized using state-of-the-art techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These analyses have provided insights into its molecular weight, stereochemistry, and conformational flexibility. Such detailed characterization is crucial for understanding its interactions with biological systems and optimizing its use in therapeutic applications.
Moreover, computational modeling studies have shed light on the molecular dynamics of Ac-Tyr-Val-Lys-Asp-Aldehyde. Molecular docking simulations have revealed potential binding sites on target proteins, suggesting mechanisms by which this compound could exert its biological effects. These computational approaches have also guided experimental designs, enabling researchers to refine the molecule's structure for improved functionality.
In conclusion, Ac-Tyr-Val-Lys-Asp-Aldehyde (Pseudo Acid) represents a significant advancement in peptide chemistry and holds immense potential in drug development and vaccine design. Its unique structure and functional groups make it a versatile tool for addressing complex biological challenges. As research continues to unfold, this compound is poised to play a pivotal role in advancing personalized medicine and improving human health outcomes.
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